molecular formula C11H17N3O4 B2696787 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2089257-71-4

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2696787
CAS RN: 2089257-71-4
M. Wt: 255.274
InChI Key: HZTXYRXVDJPMNU-UHFFFAOYSA-N
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Description

The compound “4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms . This compound has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, a carboxylic acid group, and a Boc-protected amine group . The Boc group is a bulky tert-butyl group attached to a carbonyl (C=O), which is further connected to an oxygen atom .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the Boc group can be removed under acidic conditions, revealing the protected amine . Additionally, the carboxylic acid group can react with bases to form salts or with alcohols to form esters .

Scientific Research Applications

Reactivity and Synthesis

The reactivity of pyrazole derivatives has been extensively studied, leading to the development of various biologically active compounds. For example, the reaction of carboxylic acids chlorides with amine groups in pyrazole derivatives in the presence of triethylamine results in the formation of corresponding amides, indicating a pathway for functionalizing pyrazole compounds for further applications in medicinal chemistry and material science (Mironovich & Shcherbinin, 2014). Similarly, the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale demonstrates the versatility of pyrazole derivatives for generating compounds with potential pharmacological properties (Iminov et al., 2015).

Chemical Modifications

The modification of pyrazole derivatives to include various functional groups has been a subject of interest for enhancing their chemical properties. The condensation of N-Fmoc-amino acids with pyrazole derivatives presents a method for producing heterocyclic γ-amino acids, which are valuable in mimicking the secondary structures of proteins (Mathieu et al., 2015). Additionally, the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids highlights the potential of pyrazole derivatives in peptide chemistry, offering new avenues for drug development and biochemical research (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Structural and Magnetic Properties

The study of Cu(II) complexes of mono- and bicondensed N donor Schiff base 1H-pyrazolate ligands showcases the structural and magnetic properties of pyrazole-derived compounds. Such research indicates their potential applications in materials science, particularly in magnetic materials and molecular electronics (Malinkin et al., 2012).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of pyrazole derivatives . Additionally, further studies could be conducted to optimize its synthesis and to fully characterize its physical and chemical properties.

properties

IUPAC Name

2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-5-7-6-13-14(4)8(7)9(15)16/h6H,5H2,1-4H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTXYRXVDJPMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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